2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-YL]-N-[(Pyridin-2-YL)Methyl]Acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and a pyridinylmethyl acetamide moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-YL]-N-[(Pyridin-2-YL)Methyl]Acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative. This step often requires the use of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Pyridinylmethyl Acetamide Moiety: The final step involves the coupling of the pyrazole derivative with a pyridinylmethyl acetamide precursor. This coupling reaction is typically facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-YL]-N-[(Pyridin-2-YL)Methyl]Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-YL]-N-[(Pyridin-2-YL)Methyl]Acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-YL]-N-[3-(4-Morpholinyl)Propyl]Acetamide
- 5-(4-Fluorophenyl)-3-(Naphthalen-1-YL)-1-Phenyl-1H-Pyrazole
- (S)-1-(1-(4-Chloro-3-Fluorophenyl)-2-Hydroxyethyl)-4-(2-((1-Methyl-1H-Pyrazol-5-YL)Amino)Pyridin-2(1H)-One
Uniqueness
2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-YL]-N-[(Pyridin-2-YL)Methyl]Acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both fluorophenyl and pyridinylmethyl acetamide moieties
Properties
Molecular Formula |
C18H17FN4O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17FN4O/c1-12-16(10-17(24)21-11-15-4-2-3-9-20-15)18(23-22-12)13-5-7-14(19)8-6-13/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
MTRCYNVZZVSWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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